2-(Cyclohexyloxy)-3-nitropyridine
Overview
Description
This would typically include the compound’s molecular formula, structure, and possibly its appearance (color, state of matter) under standard conditions.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Reactions and Synthesis
2-(Cyclohexyloxy)-3-nitropyridine is involved in various chemical reactions and synthesis processes. Studies have shown that reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine can yield compounds like 3-hydroxy-3-nitro-2,2-dipyridylamine, which can further be converted to 1,9-diazaphenoxazine (Okafor, 1976). Nitroacetamidine can undergo cyclocondensation with β-diketones to produce substituted 2-amino-3-nitropyridines, demonstrating the compound's utility in building various pyridine compounds (Batt & Houghton, 1995).
Material Science and Structural Studies
In material science and structural studies, the structure of compounds like 3-benzyloxy-2-nitropyridine has been investigated both experimentally and theoretically. This research provides insights into the molecular structure and stability of related nitropyridine compounds (Sun et al., 2012).
Pharmaceutical Synthesis
2-(Cyclohexyloxy)-3-nitropyridine finds applications in pharmaceutical synthesis. The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides has been detailed, showcasing its use in developing glycosyltransferases inhibitors (Komor et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, novel compounds with 2-amino-5-nitropyridine and Keggin polyoxoanions have been synthesized. This demonstrates the compound's role in forming charge transfer properties and thermal stability in supramolecular assemblies (Gamelas et al., 2006).
Anticoccidial Agents
There are also studies on the synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives, which are important in the development of anticoccidial agents (Morisawa, Kataoka, & Kitano, 1977).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
2-cyclohexyloxy-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRQAMTHBWCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)-3-nitropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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